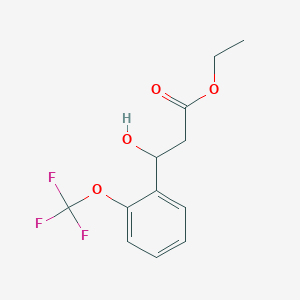
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O4 and a molecular weight of 278.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate ester. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(2-fluorophenyl)propanoate: Contains a fluorine atom instead of a trifluoromethoxy group.
Ethyl 3-hydroxy-3-(2-chlorophenyl)propanoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H13F3O4 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-9(16)8-5-3-4-6-10(8)19-12(13,14)15/h3-6,9,16H,2,7H2,1H3 |
InChI Key |
FRIFXUTWQHSTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















